Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Description
Introduction
Heterocyclic compounds represent essential building blocks in medicinal chemistry, with fused ring systems occupying a privileged position in drug discovery due to their conformational rigidity and diverse biological activities. Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate embodies the intersection of rational molecular design and medicinal chemistry principles, featuring a strategically functionalized heterocyclic scaffold with promising pharmacological potential.
The compound belongs to the broader class of imidazothiazoles, specifically the imidazo[2,1-b]benzothiazole subgroup, which has garnered significant attention in pharmaceutical research. This bicyclic heterocycle system combines an imidazole ring fused to a benzothiazole ring, creating a unique chemical entity with distinctive reactivity patterns and biological properties. The incorporation of a fluorine atom at the 7-position and an ethyl carboxylate group at the 2-position further enhances its medicinal chemistry value, as these functional groups are known to modulate drug-like properties including metabolic stability, membrane permeability, and target binding affinity.
In the landscape of contemporary drug discovery, compounds like Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate represent valuable starting points for developing novel therapeutic agents. The growing interest in heterocyclic chemistry for addressing unmet medical needs underscores the importance of understanding the structural features, synthetic accessibility, and biological potential of such compounds.
This review aims to provide a comprehensive examination of Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate, exploring its chemical context, historical development, and strategic importance in medicinal chemistry. By synthesizing information from diverse sources, we seek to highlight the significance of this compound and its potential contributions to pharmaceutical research and development.
Chemical Context and Structural Significance
Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate represents a fascinating molecular architecture within the domain of heterocyclic chemistry. This compound features a bicyclic heterocycle core consisting of an imidazole ring fused to a benzothiazole ring, creating a rigid scaffold with specific electronic and spatial characteristics. With a molecular formula of C12H9FN2O2S and a molecular weight of 264.28 g/mol, this compound contains three heteroatoms—two nitrogen atoms and one sulfur atom—that significantly influence its chemical behavior and biological interactions.
The structural significance of Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate lies in its unique combination of features. The imidazo[2,1-b]benzothiazole core provides a planar, conjugated system that can engage in π-stacking interactions with aromatic residues in protein binding sites. The nitrogen atoms in the imidazole ring and the sulfur and nitrogen atoms in the benzothiazole portion serve as potential hydrogen bond acceptors, facilitating interactions with biological targets.
The fluorine substituent at the 7-position represents a strategic modification with profound implications for the compound's properties. Fluorine, with its high electronegativity, alters the electronic distribution within the molecule, potentially enhancing binding interactions through dipole-dipole or multipolar interactions. Additionally, the carbon-fluorine bond's strength (approximately 456 kJ/mol) confers metabolic stability by resisting oxidative degradation—a common challenge in drug development. The fluorine substitution also increases lipophilicity in many contexts, potentially improving membrane permeability while maintaining a relatively small steric footprint compared to other substituents.
Table 1: Physical and Chemical Properties of Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate
The ethyl carboxylate group at the 2-position serves multiple functions in this molecular design. As an electron-withdrawing group, it influences the electronic properties of the heterocyclic system, potentially modulating reactivity and interaction patterns. More importantly, this functional group provides a versatile handle for further chemical modifications, enabling the creation of diverse derivatives including amides, hydrazides, and reduced forms. This transformability makes Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate a valuable synthetic intermediate for medicinal chemistry programs.
Comparison with related compounds reveals the distinctiveness of Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate. The non-fluorinated analog, Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, lacks the potential metabolic stability and electronic effects imparted by the fluorine atom. Similarly, 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid (CAS: 849924-90-9) features the free carboxylic acid rather than the ethyl ester, resulting in different physicochemical properties including solubility and cell permeability. These structural variations highlight the precision of molecular design embodied in Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate.
The structural features of this compound suggest specific chemical behavior. The heterocyclic nitrogens can act as weak bases, while the carboxylate functionality provides a site for nucleophilic attack. The extended conjugated system likely absorbs in the UV-visible range, potentially enabling spectroscopic monitoring of reactions involving this compound. The presence of both hydrogen bond acceptors (the heterocyclic nitrogens, sulfur, and carbonyl oxygen) and a relatively lipophilic scaffold creates an amphiphilic molecule with balanced physicochemical properties—a desirable characteristic for drug candidates.
The structural significance of Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate extends beyond its individual properties. This compound represents the convergence of multiple medicinal chemistry strategies: heterocyclic fusion for structural rigidity, fluorine incorporation for metabolic stability, and functional group positioning for synthetic versatility. This thoughtful design exemplifies rational approaches to creating molecules with potential biological activity and drug-like characteristics.
Historical Development and Research Evolution
The historical trajectory of Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate is embedded within the broader context of imidazo[2,1-b]benzothiazole chemistry, a field that has evolved significantly over recent decades. While specific documentation of this exact compound's first synthesis remains limited in accessible literature, the development of related structures provides valuable insights into its research lineage.
The foundations for imidazo[2,1-b]benzothiazole chemistry were established in the mid-20th century, with significant advancements occurring in the 1980s and 1990s. A pivotal milestone came with the 1995 patent EP0347880A2, which detailed synthetic approaches to various imidazo[2,1-b]benzothiazole compounds, including fluorinated derivatives such as 7-fluoro-3-formyl-3-methylimidazo[2,1-b]benzothiazole. This patent documented the antiulcer properties of these compounds, marking an early recognition of their therapeutic potential.
The synthetic methodologies for accessing imidazo[2,1-b]benzothiazole derivatives have undergone significant refinement over time. Early approaches typically involved the cyclization reaction between 2-aminobenzothiazoles and α-haloketones or similar electrophilic reagents. The patent EP0347880A2 describes a representative synthesis involving a 2-aminobenzothiazole that, when treated with 1-bromo-2-butanone, formed 2-ethylimidazo[2,1-b]benzothiazole. This fundamental synthetic approach has remained a cornerstone in the preparation of these heterocyclic systems.
Table 2: Evolution of Synthetic Approaches to Imidazo[2,1-b]benzothiazole Derivatives
A significant advancement in the research evolution of these compounds was documented in a 1996 study published in Farmaco, which focused on the "Synthesis and SAR study of imidazo[2,1-b]benzothiazole acids and some related compounds with anti-inflammatory and analgesic activities". This research established critical structure-activity relationships, demonstrating that specific substitution patterns on the imidazo[2,1-b]benzothiazole scaffold could modulate biological activities. This work likely influenced subsequent research directions, including the development of compounds like Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate.
The introduction of fluorine into the imidazo[2,1-b]benzothiazole scaffold represents a strategic refinement that emerged from the broader trend of incorporating fluorine in medicinal chemistry. Fluorinated heterocycles became increasingly prominent in pharmaceutical research during the 1990s and 2000s as researchers recognized the beneficial effects of fluorine substitution on metabolic stability, membrane permeability, and target binding affinity. The specific development of Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate likely stemmed from this rationale, combining the promising imidazo[2,1-b]benzothiazole scaffold with strategic fluorination.
More recent developments in the field include the patent EP3150612A1 (2010), which outlines processes for preparing specific imidazo[2,1-b]benzothiazole derivatives with potential therapeutic applications. This patent details sophisticated synthetic routes and highlights the continued interest in these compounds for medicinal purposes. The document describes a multi-step process involving the conversion of 2-amino-6-alkoxybenzothiazole to 2-amino-6-hydroxybenzothiazole, followed by reaction with compounds like 2-bromo-4'-nitroacetophenone to yield functionalized imidazo[2,1-b]benzothiazole derivatives.
The research interest in imidazo[2,1-b]benzothiazole derivatives has expanded to encompass diverse therapeutic areas. A recent review discusses advances in the synthesis of benzothiazole-based anti-tubercular compounds, highlighting their potential against Mycobacterium tuberculosis, including drug-resistant strains. This demonstrates the evolving applications of these heterocyclic systems beyond their initial indications, suggesting similar potential for Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate.
The commercial availability of Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate from multiple chemical suppliers indicates its transition from a research curiosity to a recognized compound of practical utility. Its inclusion in chemical catalogs suggests value as either a synthetic intermediate or a potential lead compound for biological studies, reflecting its incorporation into the broader chemical toolbox for research and development.
Current research trends involving related compounds suggest continued interest in the biological activities of imidazo[2,1-b]benzothiazole derivatives. According to information in the search results, compounds structurally related to Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate have been evaluated for their anti-inflammatory, analgesic, and antimycobacterial properties, with some showing promising results against tuberculosis strains. This ongoing research indicates a vibrant field with potential for new discoveries and applications.
Strategic Importance in Medicinal Chemistry
Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate holds exceptional strategic value in medicinal chemistry, representing a convergence of rational design principles and versatile functionality. The compound's significance stems from both its inherent structural features and the demonstrated biological activities of related imidazo[2,1-b]benzothiazole derivatives across multiple therapeutic domains.
The imidazo[2,1-b]benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. According to available research, compounds containing this heterocyclic system have demonstrated anticancer, antipsychotic, antimicrobial, antifungal, and anthelmintic properties. This versatile bioactivity profile positions Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate as a promising starting point for diverse therapeutic applications.
The strategic fluorination at the 7-position represents a calculated medicinal chemistry approach with multiple benefits. Fluorine substitution is well-established as a means to enhance drug-like properties through several mechanisms:
- Increased metabolic stability by blocking potential oxidation sites
- Enhanced lipophilicity and membrane permeability in many contexts
- Improved binding interactions through electronic effects
- Modified pKa of neighboring functional groups
- Altered conformation through stereoelectronic effects
These properties make fluorinated compounds particularly valuable in drug discovery efforts, potentially leading to candidates with improved pharmacokinetic profiles and enhanced target engagement.
Table 3: Potential Therapeutic Applications Based on Studies of Related Compounds
The ethyl carboxylate functionality at the 2-position further enhances the strategic importance of this compound. This group serves as a versatile synthetic handle that can be readily transformed into numerous derivatives:
- Hydrolysis to the corresponding carboxylic acid
- Amidation to create diverse amide derivatives
- Reduction to alcohol or aldehyde intermediates
- Conversion to hydrazides, hydroxamates, or other functional groups
This synthetic flexibility enables the creation of focused chemical libraries for structure-activity relationship studies, a crucial aspect of modern drug discovery processes. The ability to systematically modify this position allows medicinal chemists to fine-tune compounds for optimal activity, selectivity, and pharmacokinetic properties.
A particularly promising therapeutic application for Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate and its derivatives lies in antimycobacterial research. Recent studies highlighted in the search results demonstrate that benzothiazole-based compounds can exhibit significant activity against Mycobacterium tuberculosis, including drug-resistant strains. One study revealed that specific benzothiazole derivatives showed better binding affinity (-8.4 kcal mol⁻¹) with the DprE1 protein, a critical target for anti-tubercular therapy. This suggests a potential mechanism through which Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate might exert antimycobacterial activity.
The anti-inflammatory and analgesic potential of imidazo[2,1-b]benzothiazole derivatives also warrants attention. Research has demonstrated that compounds in this class can exhibit these activities with potentially favorable side effect profiles compared to current therapies. The specific fluorination of Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate might enhance these properties through improved target engagement or metabolic stability.
Beyond its direct therapeutic applications, Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate serves as a valuable chemical tool for fundamental research. As a well-defined chemical entity with specific structural features, it can function as a probe compound for investigating biological systems and mechanisms. Such molecular tools contribute significantly to our understanding of disease processes and potential intervention strategies.
From a synthetic perspective, this compound also represents an important intermediate in the preparation of more complex structures. The reactivity of the ethyl carboxylate group enables the construction of elaborate molecular architectures, making it a building block for diverse chemical libraries and advanced pharmaceutical candidates.
The strategic importance of Ethyl 7-fluoroimidazo[2,1-b]benzothiazole-2-carboxylate extends to its role in medicinal chemistry education and research methodology. It exemplifies several fundamental principles in drug design:
- The use of heterocyclic scaffolds to create rigid, well-defined three-dimensional structures
- Strategic incorporation of halogens to modify physicochemical properties
- Installation of functional groups that enable further derivatization
- Balancing of hydrophilic and lipophilic elements for optimal drug-like properties
These principles represent essential concepts in medicinal chemistry, making this compound a valuable model for understanding rational drug design approaches.
Properties
IUPAC Name |
ethyl 6-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S/c1-2-17-11(16)8-6-15-9-4-3-7(13)5-10(9)18-12(15)14-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDXFYLOOANIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)F)SC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-7-fluorobenzothiazole with Ethyl Chloroacetate
A foundational approach involves the reaction of 2-amino-7-fluorobenzothiazole with ethyl chloroacetate under basic conditions. This method, adapted from analogous benzothiazole syntheses, proceeds via nucleophilic substitution at the chloroacetate moiety. The reaction is typically conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, yielding the target compound after 8–12 hours of reflux at 80–90°C. Purification via recrystallization from ethanol achieves yields of 65–72%, with the fluorine atom at position 7 preserved throughout the reaction.
One-Pot Synthesis from 4-Fluoroaniline
A streamlined one-pot methodology begins with 4-fluoroaniline, which undergoes thiourea formation via reaction with ammonium thiocyanate (NH₄SCN) in hydrochloric acid (HCl). Cyclization with concentrated sulfuric acid (H₂SO₄) generates 2-amino-7-fluorobenzothiazole, which is subsequently treated with ethyl chloroacetate in dry acetone under reflux (6–8 hours). This route eliminates intermediate isolation steps, achieving an overall yield of 58–64%. Key advantages include reduced solvent usage and compatibility with scalable batch reactors.
Solid-Phase Synthesis Using Polymer-Supported Reagents
Recent advances employ polymer-supported catalysts to enhance reaction efficiency. For instance, immobilizing K₂CO₃ on polystyrene beads enables heterogeneous catalysis, simplifying product isolation. Ethyl 7-fluoroimidazo[2,1-b][1,benzothiazole-2-carboxylate is obtained in 70–75% yield after 10 hours at 85°C, with the catalyst reused for up to five cycles without significant activity loss.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal temperatures for cyclocondensation range between 80–100°C, with lower temperatures (<70°C) leading to incomplete reactions and higher temperatures (>110°C) promoting decomposition. Solvent screening reveals DMF as superior to acetonitrile or toluene due to its high polarity, which stabilizes the transition state during nucleophilic substitution. Ethanol, used for recrystallization, ensures >95% purity by removing unreacted starting materials.
Catalytic Systems and Their Impact
The addition of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), accelerates reaction kinetics by 30–40%. For example, TBAB (5 mol%) in DMF reduces reflux time to 6 hours while maintaining a 68% yield. Alternative systems, including Lewis acids like zinc chloride (ZnCl₂), show limited efficacy due to side reactions with the fluorine substituent.
Industrial-Scale Production Considerations
Scaling the one-pot synthesis requires addressing heat dissipation and mixing efficiency. Pilot-scale trials using jacketed reactors (100 L capacity) demonstrate consistent yields of 60–62% when employing a gradient heating profile (70°C → 90°C over 2 hours). Solvent recovery systems, such as distillation columns, reduce DMF consumption by 40%, aligning with green chemistry principles.
Analytical Characterization Techniques
Challenges and Limitations
Chemical Reactions Analysis
Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]benzothiazole compounds exhibit significant antimicrobial properties. Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications to the imidazole and benzothiazole frameworks can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Research has demonstrated that imidazo[2,1-b][1,3]benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives have been shown to target specific kinases involved in cancer progression .
Synthetic Methodologies
This compound can be synthesized through various methods involving condensation reactions between appropriate precursors. A common approach includes the use of microwave-assisted synthesis techniques that improve yield and reduce reaction times .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in optimizing the biological activity of this compound. Researchers have explored different substituents on the benzothiazole ring to enhance potency and selectivity against specific targets .
Case Study: Antimicrobial Efficacy
A study published in 2022 evaluated the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results showed a significant reduction in bacterial growth with an MIC (Minimum Inhibitory Concentration) value comparable to conventional antibiotics .
Case Study: Cancer Cell Line Inhibition
In another study focusing on cancer treatment, this compound was tested on various cancer cell lines including breast and colon cancer cells. The compound exhibited dose-dependent inhibition of cell viability and induced apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of Ethyl 7-fluoroimidazo
Biological Activity
Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the class of imidazobenzothiazoles. Its molecular formula is , and it is characterized by a fluorine atom at the 7-position of the imidazo ring. This substitution plays a crucial role in its biological activity.
The biological activity of this compound is thought to stem from its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in viral replication and cellular signaling pathways associated with cancer progression.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties:
- Against SARS-CoV-2 : A study evaluated several derivatives of benzothiazolyl-pyridine hybrids, including this compound. The results indicated significant antiviral activity against SARS-CoV-2 with IC50 values ranging from μM to μM for various derivatives containing fluorine substitutions. Notably, compounds with trifluoromethyl groups exhibited enhanced activity compared to their mono-fluorinated counterparts .
- Against H5N1 Virus : The compound demonstrated a notable inhibitory effect on the H5N1 influenza virus. In vitro assays revealed inhibition rates of and at concentrations of μmol/μL and μmol/μL respectively .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : The compound showed promising results against various bacterial strains in preliminary screening assays. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The compound's anticancer potential has been explored through various assays:
- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. Specific IC50 values were reported in different cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), suggesting a dose-dependent response.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Case studies involving this compound have illustrated its potential in drug development:
- Drug Development : Several research groups are exploring this compound as a lead structure for developing new antiviral agents targeting COVID-19 and other viral infections.
- Combination Therapies : Studies are ongoing to assess the efficacy of this compound in combination with existing antiviral drugs to enhance therapeutic outcomes.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic properties, affecting interactions with biological targets. For example, Compound G’s trimethoxyphenyl group enhances anti-inflammatory activity , while methoxy groups in the trimethoxy analog may improve solubility .
- Biological Activity : The target compound’s 7-fluoro substitution aligns with trends in hypoglycemic benzothiazole derivatives (e.g., Compound E in reduced plasma glucose levels) .
- Molecular Weight and Solubility : Higher molecular weight in Compound G correlates with increased steric hindrance but reduced solubility compared to simpler analogs.
Pharmacological Comparisons
- Hypoglycemic Activity: Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives (Compound E) demonstrated glucose-lowering effects akin to glibenclamide . The target compound’s fluorine may enhance target binding (e.g., PTP-1B inhibition).
- Anti-inflammatory Activity : Compound G showed significant activity, suggesting that bulky substituents (e.g., trimethoxyphenyl) improve efficacy . The target compound’s smaller fluorine substituent may favor different pharmacokinetics.
Q & A
Q. What are the established synthetic methodologies for Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate?
The compound can be synthesized via condensation of 2-aminothiophenol derivatives with diethyl oxalate under reflux conditions . Microwave-assisted synthesis using fluoro-substituted benzothiazole amines and ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in ethanol at 130°C for 45 minutes has also been reported, yielding crystallographically validated products . For fluorinated analogs, electrophilic substitution with fluorine precursors or direct fluorination of pre-synthesized benzothiazole intermediates is recommended.
Q. Which spectroscopic techniques are critical for validating the structure of this compound?
Key techniques include:
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-F (1080–1020 cm⁻¹) stretches.
- NMR : ¹H NMR identifies ethyl ester protons (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and fluorine coupling patterns in aromatic regions. ¹³C NMR confirms the imidazo-benzothiazole backbone and ester carbonyl (δ ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves fluorine substitution effects on planarity and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. How does fluorine substitution influence the compound’s physicochemical properties?
Fluorine at the 7-position enhances electron-withdrawing effects, increasing electrophilicity of the benzothiazole ring. This alters π-stacking interactions in crystallized forms and improves metabolic stability in biological assays. X-ray data show fluorine-induced planarity deviations (<0.05 Å) in the benzothiazole-imidazole fused system, affecting solubility and crystal packing .
Advanced Research Questions
Q. What catalytic systems optimize the synthesis of fluorinated imidazo-benzothiazole derivatives?
Nano-kaolin/Ti⁴⁺/Fe₃O₄ composites demonstrate high efficiency (88% yield) in one-pot, solvent-free reactions at 363 K, enabling recyclability via magnetic separation . Gold(I) catalysts promote atom-economical cyclization of 2-alkynylthioimidazoles, broadening substrate scope for 5-substituted imidazo[2,1-b][1,3]thiazines . Comparative studies recommend microwave irradiation over conventional heating to reduce side-product formation in fluorinated analogs .
Q. How can computational modeling predict biological activity and ADME profiles of derivatives?
Molecular docking studies (e.g., using AutoDock Vina) correlate fluorinated derivatives’ binding affinity with HIV-1 protease inhibition . ADME predictions via SwissADME highlight enhanced blood-brain barrier permeability due to fluorine’s lipophilicity. QSAR models identify critical substituents (e.g., methylthio groups at position 2) for antimicrobial activity .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial potency (e.g., 3× stronger activity vs. Riluzole ) may arise from assay variations (e.g., broth microdilution vs. disk diffusion). Standardize protocols using CLSI guidelines. Fluorine’s position-specific effects (e.g., 7-F vs. 6-F) require systematic SAR studies. Meta-analyses of crystallographic data (e.g., SHELXL-refined structures ) can clarify conformation-activity relationships.
Q. How does crystal packing affect the compound’s reactivity and stability?
X-ray data reveal weak C–H···O hydrogen bonds forming 1D supramolecular chains, stabilizing the solid state. Fluorine’s electronegativity reduces π-π stacking distances (3.4–3.6 Å), enhancing thermal stability but potentially reducing solubility in polar solvents . Polymorphism studies (via DSC/PXRD) are recommended to assess phase-dependent reactivity.
Methodological Recommendations
- Crystallization : Use ethanol for recrystallization to obtain high-purity monoclinic crystals (space group P2₁/c) .
- Chromatography : Optimize HPLC methods with C18 columns (acetonitrile/water, 0.1% TFA) for purity analysis .
- Toxicity Screening : Employ in vitro hepatocyte models to assess fluorine-induced cytotoxicity prior to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
